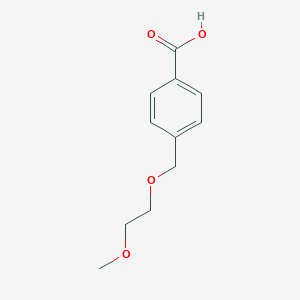

4-((2-Methoxyethoxy)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((2-Methoxyethoxy)methyl)benzoic acid is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-methoxymethylbenzoic acid involves a radical process and a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide . Another approach to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid uses readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .Scientific Research Applications

Crystal Structure Analysis

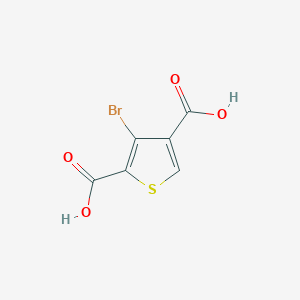

4-((2-Methoxyethoxy)methyl)benzoic acid and its derivatives have been studied for their crystal structures. In one study, the crystal structures of two bromo–hydroxy–benzoic acid derivatives, closely related to this compound, were compared. These compounds form two-dimensional architectures primarily through C—H⋯O hydrogen bonds, Br⋯O interactions, and π–π interactions, highlighting the complex molecular interactions these compounds can engage in (Suchetan et al., 2016).

Dopant in Polyaniline Synthesis

Benzoic acid and its substituted forms, including compounds similar to this compound, are used as dopants in polyaniline synthesis. These acids can significantly influence the properties of polyaniline, such as its conductivity, which is a key factor in advanced technological applications (Amarnath & Palaniappan, 2005).

Luminescent Properties in Lanthanide Complexes

A study explored the use of 4-benzyloxy benzoic acid derivatives, similar to this compound, in the synthesis of lanthanide coordination compounds. These compounds were used to test the influence of different substituents on the photophysical properties of these complexes, which is crucial for applications in materials science and photonics (Sivakumar et al., 2010).

Chemical Reactivity and Molecular Analysis

Another study focused on 4-bromo-3-(methoxymethoxy) benzoic acid, a compound structurally related to this compound, was analyzed for its structure, molecular parameters, and chemical reactivity. This research provides insights into how different substituents and molecular structures can affect the reactivity and properties of benzoic acid derivatives (Yadav et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-((2-Methoxyethoxy)methyl)benzoic acid . These factors can include pH, temperature, and the presence of other compounds.

Properties

IUPAC Name |

4-(2-methoxyethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFSVBVRJBMMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640771 |

Source

|

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119828-60-3 |

Source

|

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)